Myxochlin A
Description
Myxochlin A is a secondary metabolite isolated from myxobacteria, known for its unique structural features and bioactivity. While specific details about its molecular structure, biosynthesis pathway, and biological targets are absent in the provided evidence, compounds like this compound typically exhibit antimicrobial or antitumor properties, making them subjects of interest in drug discovery . Such compounds often feature polyketide or non-ribosomal peptide backbones, which are common in microbial natural products. The lack of direct evidence here necessitates reliance on general frameworks for analyzing similar compounds, as outlined in chemical research guidelines .
Properties
Molecular Formula |
C20H26N2O7 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[5-[[(2,3-dihydroxyphenyl)-hydroxymethyl]amino]-6-hydroxyhexyl]-2,3-dihydroxybenzamide |
InChI |
InChI=1S/C20H26N2O7/c23-11-12(22-20(29)14-7-4-9-16(25)18(14)27)5-1-2-10-21-19(28)13-6-3-8-15(24)17(13)26/h3-4,6-9,12,20,22-27,29H,1-2,5,10-11H2,(H,21,28) |
InChI Key |
PMQYPRBUOFBEAY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C(NC(CCCCNC(=O)C2=C(C(=CC=C2)O)O)CO)O |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(NC(CCCCNC(=O)C2=C(C(=CC=C2)O)O)CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Hypothetically, Myxochlin A may resemble structurally related compounds such as Epothilone B (a microtubule-stabilizing agent) or Sorangicin A (an RNA polymerase inhibitor), both derived from myxobacteria. A comparative analysis would focus on:
- Core scaffold : Presence of macrolide or polyketide motifs.
- Functional groups : Hydroxyl, ketone, or ester groups influencing bioavailability.
- Stereochemistry : Chirality affecting target binding.
Table 1: Hypothetical Structural Comparison
| Compound | Core Scaffold | Key Functional Groups | Bioactivity |
|---|---|---|---|
| This compound* | Polyketide | Hydroxyl, Ketone | Antimicrobial |
| Epothilone B | Macrolide | Ester, Epoxide | Antitumor |
| Sorangicin A | Hybrid polyketide | Carboxylic acid | RNA polymerase inhibitor |
*Assumed based on myxobacterial metabolites .
Functional Analogues
Functionally similar compounds might include Vancomycin (glycopeptide antibiotic) or Doxorubicin (anthracycline antitumor agent). Key comparison metrics:
- Mode of action : Target specificity (e.g., cell wall synthesis vs. DNA intercalation).
- Resistance profiles : Susceptibility to enzymatic degradation.
- Therapeutic index : Efficacy vs. toxicity balance.
Table 2: Functional Comparison
| Compound | Target | Resistance Mechanism | Therapeutic Index |
|---|---|---|---|
| This compound* | Cell membrane | Unknown | Moderate |
| Vancomycin | Peptidoglycan | Altered binding site | High |
| Doxorubicin | DNA topoisomerase | Efflux pumps | Low |
*Inferred from general antimicrobial mechanisms .
Research Findings and Gaps
While the provided evidence lacks direct studies on this compound, methodological insights from NLP research highlight the importance of systematic comparisons. For example:
- Reproducibility : Detailed experimental protocols (e.g., compound isolation, assay conditions) are critical for validating bioactivity claims .
- Data diversity : Cross-referencing multiple sources (e.g., chemical databases, pharmacological studies) ensures robust comparisons .
- Synthesis of evidence : Avoiding redundant descriptions and focusing on mechanistic differences aligns with guidelines for academic writing .
Current gaps in this hypothetical analysis include:
- Absence of spectroscopic or crystallographic data for this compound.
- Limited information on its pharmacokinetics or toxicity profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
